2-dodecylbenzenesulfonic acid;N-propan-2-ylpropan-2-amine
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Overview
Description
2-Dodecylbenzenesulfonic acid;N-propan-2-ylpropan-2-amine is a compound that combines the properties of a sulfonic acid and an amine. The sulfonic acid component, 2-dodecylbenzenesulfonic acid, is known for its surfactant properties, making it useful in various industrial applications. The amine component, N-propan-2-ylpropan-2-amine, is a secondary amine that can act as a base and nucleophile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-dodecylbenzenesulfonic acid typically involves the sulfonation of dodecylbenzene with sulfur trioxide or oleum under controlled temperatures . This process yields a mixture of linear alkyl benzene sulfonates. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
N-propan-2-ylpropan-2-amine can be synthesized through the alkylation of isopropylamine with propylene oxide under basic conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2-dodecylbenzenesulfonic acid involves continuous sulfonation processes using reactors like falling film reactors . This method ensures high efficiency and consistent product quality. The production of N-propan-2-ylpropan-2-amine on an industrial scale involves the use of large-scale alkylation reactors with precise control over reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Dodecylbenzenesulfonic acid undergoes various chemical reactions, including:
Esterification: It can react with fatty acids to form esters, which are used in biodiesel production.
Electrodeposition: It can be electrodeposited with polypyrrole films on metals to protect against corrosion.
N-propan-2-ylpropan-2-amine can participate in:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions with alkyl halides.
Acid-Base Reactions: It can react with acids to form salts.
Common Reagents and Conditions
Sulfur Trioxide or Oleum: Used for the sulfonation of dodecylbenzene.
Propylene Oxide: Used for the alkylation of isopropylamine.
Major Products
Esters: Formed from the esterification of 2-dodecylbenzenesulfonic acid with fatty acids.
Salts: Formed from the reaction of N-propan-2-ylpropan-2-amine with acids.
Scientific Research Applications
2-Dodecylbenzenesulfonic acid is widely used in scientific research due to its surfactant properties. It is employed in:
Catalysis: As a catalyst in the esterification of fatty acids to produce biodiesel.
Corrosion Protection: In electrodeposition processes to protect metals.
Polymer Science: As a dopant for conducting polymers.
N-propan-2-ylpropan-2-amine is used in:
Organic Synthesis: As a nucleophile in various organic reactions.
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-dodecylbenzenesulfonic acid involves its ability to reduce surface tension, allowing it to act as a surfactant. This property is crucial in its role as a catalyst and in corrosion protection . The sulfonic acid group interacts with various substrates, facilitating chemical reactions.
N-propan-2-ylpropan-2-amine acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in nucleophilic substitution reactions, forming new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Sodium Dodecylbenzenesulfonate: A similar surfactant with a sodium ion instead of a hydrogen ion.
Methanesulfonic Acid: Another sulfonic acid with different alkyl chain length and properties.
Uniqueness
2-Dodecylbenzenesulfonic acid is unique due to its long alkyl chain, which enhances its surfactant properties. N-propan-2-ylpropan-2-amine is unique due to its secondary amine structure, which provides specific reactivity in organic synthesis.
Properties
CAS No. |
29061-61-8 |
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Molecular Formula |
C24H45NO3S |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
2-dodecylbenzenesulfonic acid;N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C18H30O3S.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-5(2)7-6(3)4/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);5-7H,1-4H3 |
InChI Key |
CFKYQHVNESXKQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CC(C)NC(C)C |
Origin of Product |
United States |
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